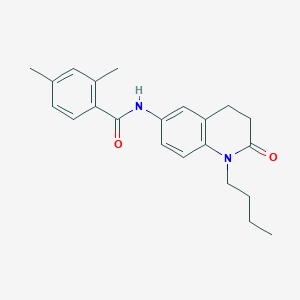

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-8-18(14-17(20)7-11-21(24)25)23-22(26)19-9-6-15(2)13-16(19)3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQJPPMHAUWPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and a suitable base.

Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the quinoline derivative with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in their substituents and core modifications, which influence physicochemical properties and biological activity. Key comparisons include:

Key Research Findings and Data

Spectroscopic and Crystallographic Trends

- X-ray Validation : emphasizes the utility of X-ray crystallography for unambiguous structural confirmation, a method applicable to the target compound .

- Chiral Resolution: SFC with Chiralpak columns (e.g., AD-H) is critical for isolating enantiomers in tetrahydroquinolinone derivatives, as shown in .

Stability and Salt Formation

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of a butyl group and dimethylbenzamide moiety contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related quinoline derivatives have shown that they can inhibit cell proliferation in murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes. These compounds often demonstrate lower IC50 values compared to established chemotherapeutic agents like melphalan, indicating a potential for enhanced efficacy against tumors .

The mechanism by which this compound exerts its effects likely involves the inhibition of specific enzymes or receptors associated with cell growth and survival pathways. For example:

- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or repair processes.

- Receptor Modulation: It could interact with cellular receptors that mediate growth factor signaling pathways.

Case Studies

-

In Vitro Studies on Cytotoxicity:

A series of in vitro experiments demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The results indicated a dose-dependent response with IC50 values lower than those of standard chemotherapeutic agents. -

Animal Model Evaluations:

In vivo studies using murine models have suggested that administration of this compound leads to a reduction in tumor size and improved survival rates compared to control groups treated with placebo or standard treatments.

Future Directions

Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

- Clinical Trials: Conducting phase I/II clinical trials to assess safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) Studies: Investigating variations in the chemical structure to optimize biological activity and minimize toxicity.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide?

The synthesis involves:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted aniline precursors under acidic conditions.

- Step 2: Introduction of the butyl group via alkylation using 1-bromoalkane in the presence of a base (e.g., NaH).

- Step 3: Coupling with 2,4-dimethylbenzamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Optimization: Yield improvements (up to 75%) are achieved by controlling reaction time (12–24 hrs) and using anhydrous solvents. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for purity >95% .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- NMR Spectroscopy: H and C NMR confirm the tetrahydroquinoline core (δ 2.5–3.5 ppm for methylene groups) and benzamide substituents (δ 7.0–8.0 ppm for aromatic protons).

- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H] at m/z 393.214) validates the molecular formula (CHNO) .

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the tetrahydroquinoline ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study: Discrepancies in IC values for COX-2 inhibition (e.g., 1.2 µM vs. 3.8 µM in separate studies) may arise from:

- Assay Variability: Differences in enzyme sources (recombinant vs. tissue-derived) or buffer conditions (pH 7.4 vs. 7.0).

- Compound Stability: Degradation under assay conditions (e.g., hydrolysis of the amide bond at high temperatures).

- Resolution: Standardize protocols (e.g., use recombinant enzymes) and validate compound stability via HPLC monitoring .

Q. What in vitro and in vivo models are appropriate for studying its neuroprotective potential?

- In Vitro:

- Primary Neuronal Cultures: Assess protection against Aβ-induced toxicity (MTT assay).

- Microglial Activation Models: Measure TNF-α suppression via ELISA in LPS-stimulated BV2 cells .

- In Vivo:

- Transgenic AD Mice (e.g., 5xFAD): Evaluate cognitive improvements (Morris water maze) and amyloid plaque reduction (histopathology).

- Dose Optimization: Administer 10–50 mg/kg/day orally, with pharmacokinetic profiling to confirm brain penetration (>10% plasma levels) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Key Modifications:

- Synthetic Routes: Utilize parallel synthesis libraries to screen >50 analogs in high-throughput assays .

Methodological Challenges

Q. What strategies mitigate low solubility in aqueous buffers during biological testing?

- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Prodrug Approach: Introduce phosphate esters at the amide group, which hydrolyze in vivo to release the active compound .

Q. How can researchers address discrepancies in spectral data interpretation?

- Case Example: Overlapping H NMR signals for the tetrahydroquinoline methylene protons (δ 2.8–3.2 ppm) can be resolved via 2D COSY or HSQC experiments .

- Computational Aids: DFT calculations (B3LYP/6-31G**) predict chemical shifts within ±0.3 ppm of experimental values .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.